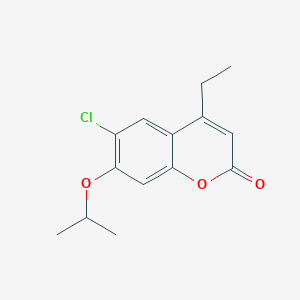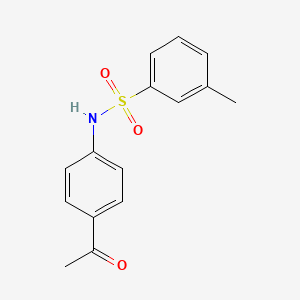![molecular formula C15H13N3OS B5882464 N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)
N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide, also known as NAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NAT is a thiazole derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide is not fully understood, but it has been suggested that this compound may exert its antitumor activity through the induction of apoptosis, a process of programmed cell death that is deregulated in cancer cells. Moreover, this compound has been reported to inhibit the activity of certain enzymes that are involved in the proliferation and survival of cancer cells, such as DNA topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the expression of certain genes that are involved in cancer progression. Moreover, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects in different diseases.
実験室実験の利点と制限
N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide, including the development of more efficient and cost-effective synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic effects in different diseases. Moreover, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide can be synthesized through different methods, including the reaction of 2-bromo-1-naphthalene with thiosemicarbazide, followed by the reaction of the resulting intermediate with ethyl chloroacetate. Another method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-bromo-1-naphthalene. Both methods have been reported to yield this compound in good yields and purity.
科学的研究の応用
N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide has been studied for its potential applications in different areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit significant antitumor activity against different cancer cell lines, including breast, colon, and lung cancer cells. Moreover, this compound has been shown to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N'-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10(19)17-18-15-16-14(9-20-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLYBDMQYJEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
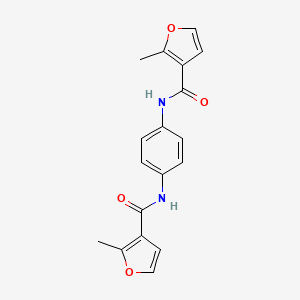


![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
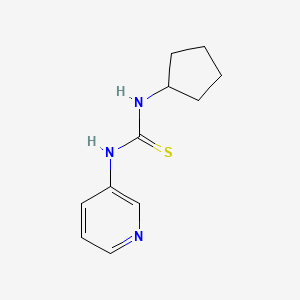
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)

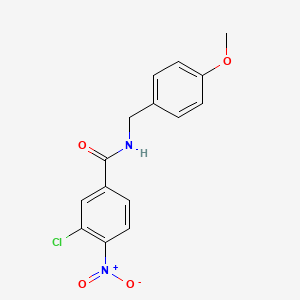
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
